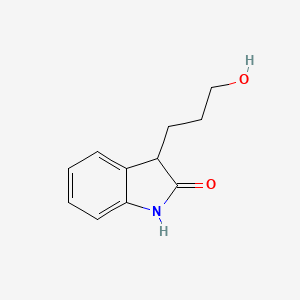

3-(3-Hydroxypropyl)indolin-2-one

説明

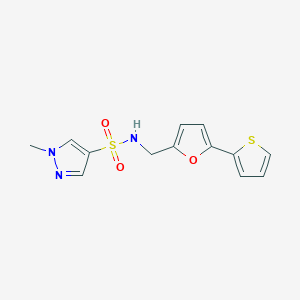

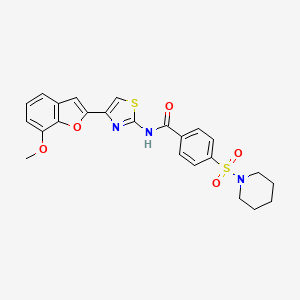

“3-(3-Hydroxypropyl)indolin-2-one” is a product of a human-derived Enterocloster strain . It is an inhibitor of nitric oxide production . The chirality of this compound is implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .

Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The molecular formula of “this compound” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Approaches : Studies have explored methods to synthesize and modify indolin-2-ones. For instance, Jha, Chou, and Blunt (2011) described a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones, including chemical reactions like acetylation and enzyme-assisted deacetylation (Jha, Chou, & Blunt, 2011). Similarly, Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones (Chouhan, Senwar, Sharma, Grover, & Nair, 2011).

Chemical Modification and Reactions : Various studies have focused on the chemical modification of indolin-2-ones. For example, Kawasaki et al. (2006) performed a silyl-enolization-asymmetric Claisen rearrangement of 2-allyloxyindolin-3-one, leading to the synthesis of 3-hydroxypyrrolo[2,3-b]indoline alkaloids (Kawasaki, Takamiya, Okamoto, Nagaoka, & Hirayama, 2006).

Biological Activity and Applications

Antimicrobial and Antioxidant Properties : Research by Pushpa, Naraboli, and Biradar (2017) demonstrated the antimicrobial and antioxidant activities of N-phenylpropyl-3-substituted indoline-2-one derivatives, indicating their potential in these areas (Pushpa, Naraboli, & Biradar, 2017).

Anticancer Potential : Penthala et al. (2010) synthesized novel indolin-2-one analogs and evaluated their in vitro cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Penthala, Reddy, Madadi, & Crooks, 2010).

Tyrosine Kinase Inhibition : Sun et al. (1998) discovered that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors, showing selectivity toward different receptor tyrosine kinases (RTKs), indicating their potential in targeting specific RTKs for disease treatment (Sun, Tran, Tang, App, Hirth, McMahon, & Tang, 1998).

作用機序

将来の方向性

The future directions for research on “3-(3-Hydroxypropyl)indolin-2-one” could include further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of new synthetic protocols for its production could also be a potential area of future research .

特性

IUPAC Name |

3-(3-hydroxypropyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)14/h1-2,4,6,9,13H,3,5,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSGZXMPNBPPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)

![Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate](/img/structure/B2875972.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2875980.png)